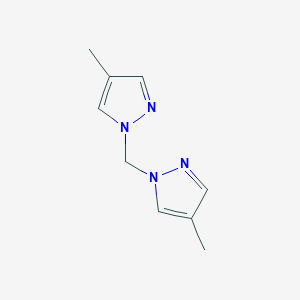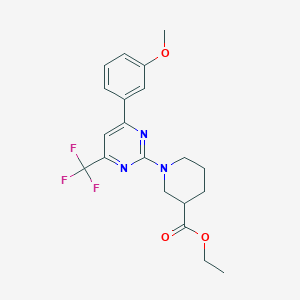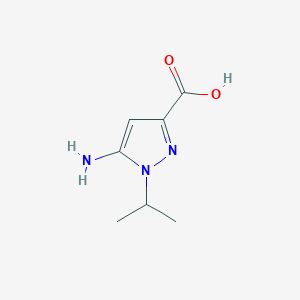![molecular formula C16H14ClFN4O2S B10910962 N-[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910962.png)
N-[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” can be achieved through a multi-step process involving the following key steps:
Formation of the Furyl Intermediate: The initial step involves the synthesis of the furyl intermediate by reacting 3-chloro-4-fluorophenol with a suitable furan derivative under basic conditions.
Methylenation: The furyl intermediate is then subjected to methylenation using formaldehyde or a similar reagent to introduce the methylene bridge.
Condensation with Triazole: The methylenated furyl compound is condensed with 3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methylene groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential drug candidate for treating diseases due to its unique structure and functional groups.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE: can be compared with other triazole-containing compounds, furyl derivatives, and phenoxy compounds.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C16H14ClFN4O2S |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
(E)-1-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H14ClFN4O2S/c1-10-20-21-16(25-2)22(10)19-8-12-3-4-13(24-12)9-23-11-5-6-15(18)14(17)7-11/h3-8H,9H2,1-2H3/b19-8+ |
Clave InChI |
PSVSJAIYGJJJMP-UFWORHAWSA-N |
SMILES isomérico |
CC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl)SC |
SMILES canónico |
CC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(3,5-dinitrophenoxy)-N-ethylbenzohydrazide](/img/structure/B10910882.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B10910883.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-[(4-bromophenyl)amino]butanehydrazide](/img/structure/B10910887.png)
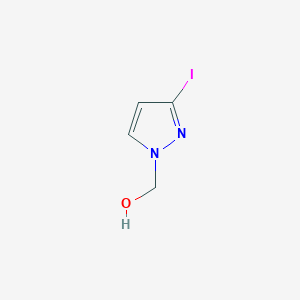

![N-(2-ethylphenyl)-4-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenoxy}benzamide](/img/structure/B10910896.png)
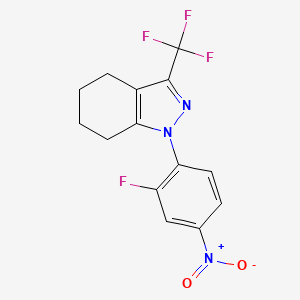
![1-(2,4-dichlorobenzyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10910903.png)
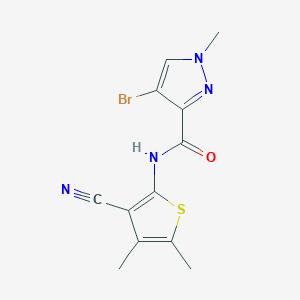
![4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10910916.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide](/img/structure/B10910921.png)
